methyl 4-(2-chloro-3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(2-chloro-3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C14H15ClN2O4 and its molecular weight is 310.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.0720347 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
A significant aspect of research involving this compound focuses on synthesis methods. For example, a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids were prepared by refluxing ethyl-1,2,3,4-tetrahydro-6-methyl/1,6-dimethyl-2-oxo-4-phenylpyrimidine-5-carboxylate with hydroxylamine hydrochloride, showcasing a method with excellent yields, short reaction time, and simplicity (Shastri & Post, 2019).
Antimicrobial Activity
The derivatives of this compound have been evaluated for their antimicrobial properties. It was found that these compounds possess significant to moderate antibacterial activity and promising antifungal activity, indicating their potential in antimicrobial research (Shastri & Post, 2019).
Pharmacological Relevance
Another area of application includes the exploration of pharmacologically relevant properties. For instance, compounds containing chloroquinoline and dihydropyrimidone moieties have been synthesized, revealing their potential in pharmacological contexts through regioselective synthesis and structural analysis, demonstrating differences in the conformations of their DHPM rings and a variety of hydrogen bonding arrangements (Watermeyer, Chibale, & Caira, 2009).
Antibacterial Agents
The compound's derivatives have been tested as potential antibacterial agents. A study involving ultrasound-promoted reaction of substituted 2,4-dichloroquinolines with ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Antioxidant and Radioprotective Activities
A novel pyrimidine derivative was synthesized and screened for in vitro antioxidant activity and in vivo radioprotection, indicating its efficacy in reducing oxidative stress caused by ionizing radiation (Mohan et al., 2014).
Properties
IUPAC Name |
methyl 6-(2-chloro-3-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-7-10(13(19)21-3)12(16-14(20)17(7)2)8-5-4-6-9(18)11(8)15/h4-6,12,18H,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOJNZOOPWOSLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C(=CC=C2)O)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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